

Baxdrostat: A New Frontier in Blood Pressure Control for Treatment-Resistant Hypertension

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A comprehensive analysis of the selective aldosterone synthase inhibitor, Baxdrostat, reveals promising blood pressure-lowering effects in patients with uncontrolled and treatment-resistant hypertension. This guide provides an objective comparison with alternative therapies, supported by key experimental data, to inform researchers, scientists, and drug development professionals.

Baxdrostat, a novel, potent, and selective oral inhibitor of aldosterone synthase, has demonstrated statistically significant and clinically meaningful reductions in blood pressure in recent Phase II and Phase III clinical trials.[1][2][3] By targeting the final step in aldosterone synthesis, Baxdrostat offers a targeted approach to managing hypertension, a condition affecting over 1.3 billion people worldwide.[4][5] This guide delves into the clinical trial data, compares Baxdrostat's performance against other antihypertensive agents, and outlines the experimental protocols of pivotal studies.

Comparative Efficacy: Baxdrostat vs. Alternatives

The blood pressure-lowering efficacy of Baxdrostat has been evaluated in several key clinical trials, primarily in patients with treatment-resistant hypertension (uncontrolled on three or more antihypertensive agents, including a diuretic) and uncontrolled hypertension (uncontrolled on two or more agents). The following tables summarize the quantitative data from these trials and compare them with another aldosterone synthase inhibitor, Lorundrostat, and the established mineralocorticoid receptor antagonist, Spironolactone.

Systolic Blood Pressure (SBP) Reduction

Drug/Trial	Dosage	Placebo-Adjusted SBP Reduction (mmHg)	Patient Population	Trial Duration
Baxdrostat (BrigHTN - Phase II)	0.5 mg	-2.7	Treatment-Resistant Hypertension	12 weeks
1 mg	-8.1	Treatment-Resistant Hypertension	12 weeks	
2 mg	-11.0	Treatment-Resistant Hypertension	12 weeks	
Baxdrostat (BaxHTN - Phase III)	1 mg	-8.7	Uncontrolled & Resistant Hypertension	12 weeks
2 mg	-9.8	Uncontrolled & Resistant Hypertension	12 weeks	
Baxdrostat (Bax24 - Phase III)	2 mg	-14.0 (24-hr ambulatory)	Treatment-Resistant Hypertension	12 weeks
Lorundrostat (Launch-HTN - Phase III)	50 mg	-9.1	Uncontrolled & Resistant Hypertension	6 weeks
50 mg	-11.7	Uncontrolled & Resistant Hypertension	12 weeks	
Spironolactone (Meta-analysis)	25-50 mg	-10.31 (24-hr ambulatory)	Resistant Hypertension	Varied

Data compiled from multiple sources.

Diastolic Blood Pressure (DBP) Reduction

Drug/Trial	Dosage	Placebo-Adjusted DBP Reduction (mmHg)	Patient Population	Trial Duration
Baxdrostat (BrigHTN - Phase II)	2 mg	-5.2	Treatment-Resistant Hypertension	12 weeks
Baxdrostat (BaxHTN - Phase III)	1 mg	-3.3	Uncontrolled & Resistant Hypertension	12 weeks
2 mg	-3.9	Uncontrolled & Resistant Hypertension	12 weeks	
Spironolactone (Meta-analysis)	25-50 mg	-3.94 (24-hr ambulatory)	Resistant Hypertension	Varied

Data compiled from multiple sources.

Experimental Protocols

The validation of Baxdrostat's efficacy and safety is rooted in rigorously designed clinical trials. Below are the methodologies for the pivotal BrigHTN (Phase II) and BaxHTN (Phase III) studies.

BrigHTN (Phase II) Trial (NCT04519658)

The BrigHTN trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

- **Participants:** The trial enrolled adults (≥ 18 years) with treatment-resistant hypertension, defined as a mean seated blood pressure of $\geq 130/80$ mmHg despite stable doses of at least three antihypertensive medications, one of which had to be a diuretic. Key exclusion criteria

included a mean seated systolic blood pressure ≥ 180 mmHg or diastolic blood pressure ≥ 110 mmHg, an estimated glomerular filtration rate (eGFR) of < 45 ml/min/1.73m², and uncontrolled diabetes. Patients receiving a mineralocorticoid receptor antagonist or a potassium-sparing diuretic were required to discontinue these agents for 4 weeks before randomization.

- **Procedure:** Following a screening period of up to 8 weeks, eligible patients entered a 2-week single-blind run-in period to assess medication adherence. Patients with at least 70% adherence were then randomly assigned to receive once-daily oral doses of Baxdrostat (0.5 mg, 1 mg, or 2 mg) or a matching placebo for 12 weeks.
- **Primary Endpoint:** The primary endpoint was the change in seated systolic blood pressure from baseline to week 12 in each Baxdrostat group compared with the placebo group.

BaxHTN (Phase III) Trial (NCT06034743)

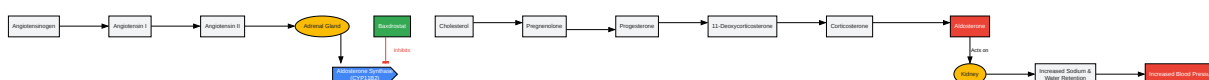
The BaxHTN trial was a multinational, randomized, double-blind, placebo-controlled Phase III study.

- **Participants:** The study included adults with a mean seated office systolic blood pressure of ≥ 140 mmHg and < 170 mmHg despite stable treatment with either two antihypertensive medications (uncontrolled hypertension) or three or more (resistant hypertension), including a diuretic, for at least four weeks prior to screening.
- **Procedure:** After a two-week placebo run-in period, participants with a seated systolic blood pressure ≥ 135 mmHg were randomized in a 1:1:1 ratio to receive once-daily oral Baxdrostat 1 mg, Baxdrostat 2 mg, or placebo for 12 weeks, in addition to their existing antihypertensive medications. The trial design also included subsequent open-label and randomized withdrawal periods to assess long-term effects.
- **Primary Endpoint:** The primary endpoint was the change in mean seated office systolic blood pressure from baseline to week 12.

Mechanism of Action and Signaling Pathway

Baxdrostat's therapeutic effect stems from its highly selective inhibition of aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final conversion of 11-

deoxycorticosterone to aldosterone in the adrenal gland. Aldosterone plays a crucial role in blood pressure regulation by promoting sodium and water retention in the kidneys. By blocking aldosterone production, Baxdrostat reduces sodium and water reabsorption, leading to a decrease in blood volume and, consequently, lower blood pressure. A key advantage of Baxdrostat is its high selectivity for aldosterone synthase over 11 β -hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis. This selectivity minimizes the risk of cortisol-related side effects.



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Figure 1: Mechanism of action of Baxdrostat in the aldosterone synthesis pathway.

Conclusion

Baxdrostat has emerged as a promising therapeutic agent for patients with uncontrolled and treatment-resistant hypertension. Clinical trial data consistently demonstrate its ability to significantly lower both systolic and diastolic blood pressure with a favorable safety profile. Its selective mechanism of action, targeting aldosterone synthesis directly without affecting cortisol levels, represents a significant advancement in the management of hypertension. Further research, including direct head-to-head comparative trials with existing therapies like spironolactone, will be crucial to fully elucidate its position in the therapeutic landscape. However, the current body of evidence suggests that Baxdrostat could become a valuable addition to the armamentarium for managing difficult-to-treat hypertension.

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